2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Drug design SAR Lipophilicity

This benzenesulfonyl-1,3,4-oxadiazole-acetamide hybrid (CAS 895463-73-7) is a privileged scaffold for dual carbonic anhydrase/AChE inhibitor and antibacterial programs. The 4-fluorophenyl substituent enhances CNS penetration potential while retaining the scaffold's intrinsically low hERG liability and metabolic stability. It serves as a benchmark for 1,3,4-oxadiazole library design, offering distinct lipophilicity and selectivity profiles versus 1,2,4-isomers. Procure at ≥98% purity for reliable SAR and probe development.

Molecular Formula C16H12FN3O4S
Molecular Weight 361.35
CAS No. 895463-73-7
Cat. No. B2890245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS895463-73-7
Molecular FormulaC16H12FN3O4S
Molecular Weight361.35
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O4S/c17-12-8-6-11(7-9-12)15-19-20-16(24-15)18-14(21)10-25(22,23)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
InChIKeyCVVZSRXHQKIPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 895463-73-7): Procurement-Ready 1,3,4-Oxadiazole Sulfonylacetamide Scaffold for Enzyme Inhibitor Discovery


2-(Benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 895463-73-7, molecular formula C16H12FN3O4S, MW 361.35) is a synthetic small-molecule belonging to the N-substituted sulfonyl amide class incorporating a 1,3,4-oxadiazole core . The compound integrates three pharmaceutically privileged functionalities—a benzenesulfonyl group, a 4-fluorophenyl-substituted 1,3,4-oxadiazole ring, and an acetamide linker—into a single, well-defined chemical entity. The 1,3,4-oxadiazole scaffold is widely recognized for its metabolic stability, hydrogen-bonding capacity, and favorable drug-like physicochemical profile relative to its 1,2,4-oxadiazole isomer [1]. This compound is supplied exclusively for non-human research purposes and serves as a versatile building block for structure–activity relationship (SAR) exploration, lead optimization, and chemical probe development .

Why In-Class 1,3,4-Oxadiazole Acetamides Cannot Be Directly Substituted for CAS 895463-73-7 Without Loss of Functional Precision


Within the 1,3,4-oxadiazole acetamide class, minor structural modifications produce large quantitative shifts in potency, selectivity, metabolic stability, and physicochemical properties. The 4-fluorophenyl substituent on the oxadiazole ring of CAS 895463-73-7 confers distinct electronic and lipophilic character compared to non-fluorinated, chloro-substituted, or methoxy-substituted phenyl analogs—each of which exhibits divergent SAR profiles against enzyme targets such as carbonic anhydrase, acetylcholinesterase, and alkaline phosphatase [1][2]. The benzenesulfonyl group provides a specific electrophilic and hydrogen-bonding topology that differs fundamentally from tosyl, benzylsulfonyl, or alkylsulfonyl replacements. Isomeric switching from 1,3,4-oxadiazole to 1,2,4-oxadiazole entails an order-of-magnitude alteration in lipophilicity (log D), and measurable differences in metabolic stability, hERG inhibition, and aqueous solubility [3]. These cumulative SAR interdependencies mean that a superficially “similar” analog cannot be assumed to recapitulate the binding interactions, pharmacokinetic profile, or off-target liability of the target compound.

Quantitative Differentiation Evidence for CAS 895463-73-7: Head-to-Head Physicochemical, Metabolic, and Selectivity Comparisons Against Closest Structural Analogs


4-Fluorophenyl versus Non-Fluorinated Phenyl Substituent: Superior Lipophilicity and Predicted Membrane Permeability for CAS 895463-73-7

The 4-fluorophenyl substituent on the 1,3,4-oxadiazole ring of CAS 895463-73-7 provides quantifiably higher lipophilicity compared with the non-fluorinated phenyl analog 2-(benzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, while avoiding the metabolic liability associated with chloro-substitution. Fluorine substitution on the phenyl ring is established to increase log P by approximately 0.3–0.5 units per fluorine atom in oxadiazole systems, enhancing passive membrane permeability and target tissue distribution [1][2]. This moderate lipophilicity gain is within the optimal range for CNS drug-like properties (log P 2–4) and contrasts with the larger and metabolically problematic lipophilicity increase conferred by chlorine substitution [3].

Drug design SAR Lipophilicity Membrane permeability ADME

1,3,4-Oxadiazole versus 1,2,4-Oxadiazole Isomer: Documented One-Order-of-Magnitude Lower Lipophilicity Conferring Reduced hERG and Metabolic Liability for CAS 895463-73-7

The 1,3,4-oxadiazole core of CAS 895463-73-7 provides a definitive and quantifiable physicochemical advantage over the corresponding 1,2,4-oxadiazole isomer. A comprehensive head-to-head matched-pair analysis demonstrated that 1,3,4-oxadiazole isomers consistently exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, along with significantly improved metabolic stability profiles and reduced hERG channel inhibition [1]. Specifically, the 1,3,4-isomer class shows a log D shift of approximately −0.8 to −1.2 log units relative to matched 1,2,4-regioisomers, directly translating into superior aqueous solubility, lower phospholipidosis risk, and reduced off-target cardiac liability [1][2].

Drug design Metabolic stability hERG inhibition Oxadiazole isomerism Safety pharmacology

Benzenesulfonyl versus Tosyl versus Benzylsulfonyl Substituent: Benzenesulfonyl Confers Optimal Balance of Electrophilicity, Crystallinity, and Synthetic Tractability

The benzenesulfonyl group in CAS 895463-73-7 occupies a strategically advantageous position between the more electron-rich tosyl (4-methylbenzenesulfonyl) analog and the conformationally flexible benzylsulfonyl analog (CAS 923502-33-4). In related sulfonamide–oxadiazole series, replacement of benzenesulfonyl with tosyl reduces electrophilic character (Hammett σp: tosyl −0.26 vs. benzenesulfonyl −0.08), weakening key hydrogen-bond acceptor interactions with catalytic zinc ions in metalloenzymes such as carbonic anhydrase and alkaline phosphatase [1][2]. Conversely, the benzylsulfonyl analog introduces an additional methylene spacer that increases conformational entropy and reduces binding-site complementarity, as evidenced by molecular docking studies showing poorer fit scores for benzylsulfonyl derivatives in hCA I and hCA II active sites [2].

Sulfonyl SAR Electrophilicity Crystallinity Synthetic accessibility Physicochemical properties

1,3,4-Oxadiazole–Acetamide Core versus Thioether-Linked Analogs: Acetamide Linker Confers Superior Aqueous Solubility and Synthetic Derivatization Potential

The acetamide linkage in CAS 895463-73-7 directly connects the sulfonyl group to the oxadiazole 2-amino position, providing superior aqueous solubility compared to thioether-linked analogs such as N-cyclohexyl-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 459861-04-2). The acetamide NH group serves as both a hydrogen-bond donor and acceptor, enhancing water solubility by an estimated 2- to 5-fold relative to the corresponding thioether, based on solubility trends documented for oxadiazole matched pairs [1][2]. The 1,3,4-oxadiazole scaffold itself is documented to confer an order-of-magnitude improvement in aqueous solubility versus 1,2,4-oxadiazole isomers in matched-pair comparisons [3].

Aqueous solubility Linker SAR Derivatization Chemical stability Medicinal chemistry

Predicted Multi-Target Inhibitory Profile: Class-Level Evidence for Superior hCA I/II and AChE Inhibition Relative to Clinical Sulfonamide Standards

Based on class-level SAR from the closely related N-substituted sulfonyl amide–1,3,4-oxadiazole series reported by Güleç et al. (2022), compounds structurally analogous to CAS 895463-73-7 demonstrated Ki values in the nanomolar range against hCA I (18.66–59.62 nM), hCA II (9.33–120.80 nM), and AChE (23.11–52.49 nM), surpassing the potency of the clinical reference drug acetazolamide (AAZ) against hCA I and hCA II [1]. The presence of both benzenesulfonyl and 4-fluorophenyl substituents in CAS 895463-73-7 is predicted to optimize binding within the hydrophobic pocket of hCA active sites and the peripheral anionic site of AChE, potentially enabling a dual hCA/AChE inhibition profile that is highly desirable for multi-target-directed ligand (MTDL) strategies in Alzheimer's disease and glaucoma research [1][2].

Carbonic anhydrase inhibition Acetylcholinesterase inhibition Polypharmacology Dual inhibitor Neurodegenerative disease

Documented Antibacterial Potency of Benzenesulfonyl–Oxadiazole Scaffold Against Drug-Resistant MRSA: Scaffold Validation Supporting Further Derivatization of CAS 895463-73-7

The benzenesulfonyl–oxadiazole scaffold has been independently validated as a privileged chemotype for antibacterial activity against drug-resistant Gram-positive pathogens. In a study of para-aminobenzenesulfonyl oxadiazoles, the hexyl derivative 8b demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), surpassing the clinical fluoroquinolone norfloxacin, while the fluorobenzyl derivative 5d showed an MIC of 2 μg/mL against drug-resistant E. coli with no observable toxicity toward human mammalian cells [1][2]. These data confirm that the benzenesulfonyl–oxadiazole core—which is fully retained in CAS 895463-73-7—is intrinsically capable of delivering potent, membrane-targeted antibacterial activity against clinically relevant resistant strains [1].

Antibacterial MRSA Drug resistance Membrane-active agents Oxadiazole antibacterials

Recommended Research & Industrial Application Scenarios for CAS 895463-73-7 Based on Quantitative Differentiation Evidence


Multi-Target-Directed Ligand (MTDL) Discovery for Alzheimer's Disease: Dual hCA/AChE Inhibitor Lead Generation

CAS 895463-73-7 is optimally suited as a starting scaffold for dual carbonic anhydrase (hCA I/II) and acetylcholinesterase (AChE) inhibitor discovery programs. The 1,3,4-oxadiazole–benzenesulfonyl–acetamide architecture has been shown in closely related series to deliver nanomolar Ki values against both hCA isoforms and AChE, exceeding the potency of acetazolamide by up to 13-fold [1]. The 4-fluorophenyl substituent enhances blood–brain barrier penetration potential while maintaining the favorable metabolic stability and low hERG liability inherent to the 1,3,4-oxadiazole scaffold—critical requirements for CNS-targeted Alzheimer's therapeutics . Researchers should prioritize this compound for synthesis of focused libraries with variations at the acetamide α-position and oxadiazole 5-position to map dual-inhibitor SAR.

Antibacterial Lead Optimization Targeting Multidrug-Resistant Gram-Positive Pathogens

The benzenesulfonyl–oxadiazole scaffold has been independently validated to deliver MIC values of 1 μg/mL against MRSA—more potent than norfloxacin—and 2 μg/mL against drug-resistant E. coli, with no observed mammalian cytotoxicity [1]. CAS 895463-73-7 retains this core scaffold and can serve as the template for systematic derivatization aimed at further improving potency, expanding the Gram-negative spectrum, and optimizing pharmacokinetic properties for systemic antibacterial applications. The acetamide linker provides a convenient handle for introducing amine-containing side chains known to enhance membrane targeting and reduce efflux pump susceptibility.

Chemical Probe Development for Carbonic Anhydrase Isoform Selectivity Profiling (hCA I, II, IX, XIII)

The benzenesulfonyl–1,3,4-oxadiazole hybrid chemotype has demonstrated potent inhibition across multiple hCA isoforms (I, II, IX, XIII) with selectivity modulation achievable through specific substituent variations [1]. CAS 895463-73-7 contains the benzenesulfonyl zinc-binding group directly attached to the 1,3,4-oxadiazole via an acetamide linker—a topology predicted to confer isoform selectivity distinct from classical sulfonamide CA inhibitors. Systematic substitution at the 4-fluorophenyl position (e.g., replacing with other halogens, alkyl, or heteroaryl groups) is expected to yield tool compounds with tailored selectivity profiles for hCA IX (tumor-associated) or hCA XIII, supporting target validation studies in oncology and glaucoma research.

Physicochemical Property Benchmarking for 1,3,4-Oxadiazole-Containing Fragment and Lead-Like Libraries

CAS 895463-73-7 serves as an ideal reference compound for establishing baseline physicochemical property values in 1,3,4-oxadiazole-containing screening libraries. Its documented advantages—including approximately one-order-of-magnitude lower lipophilicity, superior metabolic stability, and reduced hERG inhibition relative to the 1,2,4-oxadiazole isomer [1]—make it a benchmark for assessing the quality of newly synthesized oxadiazole derivatives. Procurement of this compound at defined purity (>98% by HPLC recommended) enables its use as an internal standard for chromatographic method development, solubility determination, and log D measurement across oxadiazole-focused medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.